Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

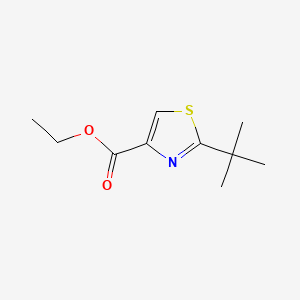

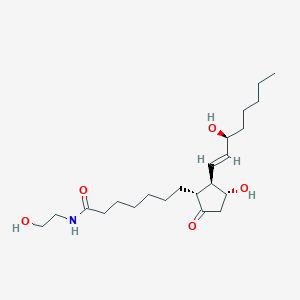

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (MCPH) is a synthetic compound used in many scientific and medical research applications. It is a derivative of benzoic acid with a cyclopropylmethoxy group attached to the 4-hydroxy position. MCPH is a white crystalline solid with a melting point of 129-130°C and is slightly soluble in water. It is a useful compound in laboratory experiments due to its high solubility in organic solvents and its low toxicity.

科学的研究の応用

Comprehensive Analysis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Applications

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, also known as 3-(CYCLOPROPYLMETHOXY)-4-HYDROXYBENZOIC ACID METHYL ESTER, is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.

Pulmonary Fibrosis Treatment

Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation: This compound has been studied for its effects on pulmonary fibrosis, particularly its inhibitory action on the epithelial–mesenchymal transformation (EMT) induced by Transforming Growth Factor-β1 (TGF-β1). The EMT process is a key factor in the development of fibrosis. Research suggests that the compound can reduce the expression of proteins associated with EMT and may attenuate bleomycin-induced pulmonary fibrosis in vivo .

Antitubercular Agent

Isoxazole Carboxylic Acid Methyl Ester Derivatives: Derivatives of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate have shown promise as antitubercular agents. These derivatives, particularly urea and thiourea variants, have displayed potent in vitro activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis .

Cancer Research

Cytotoxic Activity Against Cancer Cells: The compound’s derivatives have been synthesized and evaluated for their cytotoxic properties. Some derivatives have demonstrated moderate cytotoxicity against various cancer cell lines, including MCF-7, HCT116, A549, and PC-3, indicating potential for further exploration in cancer treatment .

Anti-Inflammatory Applications

Reduction of Lung Inflammation: Studies have indicated that Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate may play a role in reducing lung inflammation. This is particularly relevant in the context of pulmonary diseases where inflammation is a significant contributor to disease progression .

Extracellular Matrix Modulation

Impact on Collagen Deposition: The compound has been observed to affect the deposition of collagen in the extracellular matrix, which is a critical aspect of fibrotic diseases. By modulating collagen levels, it could be beneficial in treating conditions characterized by excessive extracellular matrix deposition .

Therapeutic Target for Lung Diseases

Potential Role in Lung Function Improvement: The therapeutic effects of the compound include the potential to improve lung function. This is especially important in chronic lung diseases where lung capacity and function are progressively compromised .

特性

IUPAC Name |

methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFVSSCQAPWJEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)OCC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855905 |

Source

|

| Record name | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848574-60-7 |

Source

|

| Record name | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

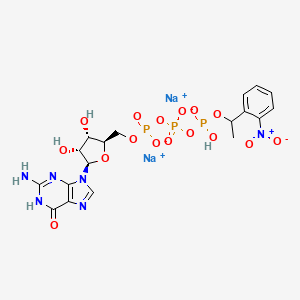

![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)

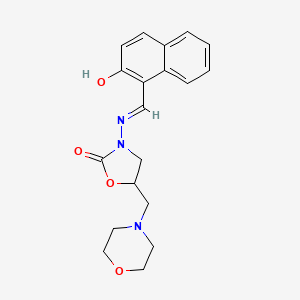

![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)